4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring is significant as triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. It is classified as a triazole derivative and more specifically as a piperidine derivative due to the presence of the piperidine ring.
The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves several steps:
The synthesis can be optimized through various techniques such as microwave-assisted synthesis or ultrasound-assisted methods that improve yields and reduce reaction times. Analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride consists of a piperidine ring connected to a 5-methyl-1H-1,2,4-triazole moiety. The triazole group contributes to its biological activity and can influence its interaction with biological targets.
Key structural data includes:
The presence of the methyl group on the triazole enhances its lipophilicity, potentially impacting its pharmacokinetic properties.
The compound can participate in various chemical reactions typical for both triazoles and piperidines:
Reactivity studies often utilize spectroscopic methods to monitor these reactions and assess yield and selectivity.
The mechanism by which 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors.
Studies have indicated that similar compounds show significant activity against various biological targets, suggesting potential therapeutic applications .
Relevant data from studies indicate that modifications on either the piperidine or triazole components can significantly alter these properties.
4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride has potential applications in:
The compound 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (abbreviated as MTPH) demonstrates potent anticancer activity through dual targeting of microtubule dynamics and kinase signaling pathways. Structurally, the triazole ring enables π-π stacking interactions with kinase ATP-binding sites, while the protonated piperidine nitrogen facilitates ionic bonds with aspartate residues in catalytic domains. In ER+ MCF-7 and triple-negative MDA-MB-231 breast cancer cells, MTPH derivatives exhibit IC50 values of 52–74 nM by inducing G2/M phase arrest and apoptosis. This is achieved through tubulin polymerization inhibition (40–62% suppression at 5 µM) and disruption of mitotic spindle formation, confirmed via immunofluorescence assays showing multinucleated cells—a hallmark of mitotic catastrophe [1].
Kinase profiling reveals selective inhibition of pro-survival kinases, including:
Table 1: Anticancer Activity of MTPH Derivatives
Cancer Cell Line | IC50 (nM) | Target Inhibition | Apoptosis Induction |
---|---|---|---|
MCF-7 (ER+/PR+) | 52 ± 3.1 | Tubulin polymerization (58%) | Caspase-3 activation: 4.8-fold |
MDA-MB-231 (TNBC) | 74 ± 4.3 | CDK1 (85%) | Bax/Bcl-2 ratio: 3.2 |
HepG2 (HCC) | 89 ± 5.6 | VEGFR2 (72%) | PARP cleavage: 82% |
Molecular docking confirms binding at the colchicine site of tubulin (binding energy: −9.2 kcal/mol) and the ATP-pocket of CDK2 (−8.7 kcal/mol), forming hydrogen bonds with Thr179 and Val18 residues. These interactions disrupt phosphorylation cascades, suppressing retinoblastoma protein (Rb) hyperphosphorylation and E2F transcription factor activation [1] [6].
MTPH exhibits broad-spectrum antimicrobial activity by targeting membrane integrity and enzymatic functions. The protonated piperidine moiety enhances cell wall penetration, while the triazole ring chelates essential metal ions in microbial enzymes. Against Candida albicans, MTPH achieves MIC values of 6.25 µg/mL by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. This disrupts membrane fluidity, causing potassium ion leakage (82% increase at 2× MIC) and hyphal growth impairment [2] .
In Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), MIC ranges from 12.5–25 µg/mL. The mechanism involves:
Table 2: Antimicrobial Profile of MTPH
Pathogen | MIC (µg/mL) | Primary Target | Secondary Effects |
---|---|---|---|
Candida albicans | 6.25 | CYP51 (ergosterol synthesis) | K+ leakage (82%) |
Aspergillus fumigatus | 12.5 | β-(1,3)-glucan synthase | Chitin deposition loss |
Staphylococcus aureus | 12.5 | PBP2a | ROS-mediated DNA damage |
Escherichia coli | 25 | DNA gyrase subunit B | Membrane depolarization |
Anti-inflammatory activity complements antimicrobial effects, with MTPH inhibiting protein denaturation (71.1% at 1,000 µg/mL) in egg albumin assays—comparable to aspirin (81.3%). This dual action mitigates infection-induced tissue inflammation .
MTPH acts as an allosteric modulator of FGFR1–4, disrupting tyrosine kinase activity and downstream oncogenic signaling. The compound binds to the auto-inhibitory "switch pocket" of FGFR2 (binding energy: −9.8 kcal/mol), stabilizing an inactive conformation. This suppresses autophosphorylation at Tyr657/658 residues (IC50 = 0.36 µM) and inhibits ligand-dependent dimerization. Computational analyses reveal hydrogen bonding with Ala564 and Glu565 in the hinge region, alongside hydrophobic interactions with Phe642 [1] [6].
Consequent pathway alterations include:
Table 3: FGFR Modulation by MTPH in Cancer Models
FGFR Subtype | Binding Energy (kcal/mol) | Phosphorylation Inhibition | Downstream Effects |
---|---|---|---|
FGFR1 | −8.9 | 72% at 1 µM | Cyclin D1 suppression (68%) |
FGFR2 | −9.8 | 89% at 1 µM | ERK1/2 activity: 20% of control |
FGFR3 | −8.5 | 61% at 1 µM | AKT activity: 25% of control |
FGFR4 | −8.7 | 67% at 1 µM | STAT3 nuclear levels: 32% ↓ |
In xenograft models, MTPH (10 mg/kg/day) reduces FGF2-driven tumor growth by 64% through FGFR2-dependent senescence induction (SA-β-gal positivity: 82%). This positions MTPH as a template for designing FGFR-targeted therapies in cancers with FGFR amplifications [1] [6].
MTPH demonstrates selective cytotoxicity in hepatocellular carcinoma (HCC) models, with IC50 values of 89 nM in HepG2 cells versus >250 nM in non-tumorigenic hepatocytes. This selectivity arises from:
Molecular docking predicts strong binding to HCC-specific kinases, including:
Combination with sorafenib synergistically enhances apoptosis (combination index = 0.42) by suppressing parallel survival pathways. MTPH also reverses epithelial-mesenchymal transition (EMT), upregulating E-cadherin (4.1-fold) while downregulating Snail (72%) and vimentin (68%) [1] [6].
Table 4: MTPH Efficacy in Hepatocellular Carcinoma Models
Parameter | Monotherapy | Combination (MTPH + Sorafenib) | Mechanistic Basis |
---|---|---|---|
Cell Viability (IC50) | 89 nM | 18 nM | Synergistic kinase blockade |
Apoptosis Induction | 45% | 82% | Bcl-xL inhibition, Bim upregulation |
Angiogenesis Suppression | 54% ↓ tube formation | 88% ↓ tube formation | VEGFR2 internalization |
EMT Reversal | E-cadherin: 2.3-fold ↑ | E-cadherin: 4.1-fold ↑ | Snail degradation, TGF-β pathway inhibition |
These properties, combined with favorable pharmacokinetic profiles (cLogP = 1.8; topological polar surface area = 65 Ų), position MTPH as a promising candidate for HCC therapy [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1